Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy-

Technetium-99m Radiopharmaceuticals Coordination Chemistry X-ray Crystallography

Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy- (IUPAC: 2-phenoxy-N-[2-[(2-phenoxyacetyl)amino]ethyl]acetamide), a symmetrical bis-phenoxyacetamide, is a tetradentate N₂O₂ ligand with a molecular weight of 328.4 g/mol and an ethylene diamine backbone. Classified under the Globally Harmonized System for industrial use, it functions as a versatile chelating scaffold for oxophilic and transition metals.

Molecular Formula C18H20N2O4
Molecular Weight 328.4 g/mol
CAS No. 89806-94-0
Cat. No. B12131935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N,N'-1,2-ethanediylbis[2-phenoxy-
CAS89806-94-0
Molecular FormulaC18H20N2O4
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NCCNC(=O)COC2=CC=CC=C2
InChIInChI=1S/C18H20N2O4/c21-17(13-23-15-7-3-1-4-8-15)19-11-12-20-18(22)14-24-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,21)(H,20,22)
InChIKeyVXWNVWSXENXRDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy- (CAS 89806-94-0): Baseline Identity and Physicochemical Profile for Procurement Decisions


Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy- (IUPAC: 2-phenoxy-N-[2-[(2-phenoxyacetyl)amino]ethyl]acetamide), a symmetrical bis-phenoxyacetamide, is a tetradentate N₂O₂ ligand with a molecular weight of 328.4 g/mol and an ethylene diamine backbone. Classified under the Globally Harmonized System for industrial use, it functions as a versatile chelating scaffold for oxophilic and transition metals [1]. Its structure features two amide nitrogen and two ether oxygen donors, enabling the formation of stable five-membered chelate rings upon metal coordination [2].

Why Generic Substitution of Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy- (89806-94-0) Poses Technical Risk


Although the bis-phenoxyacetamide backbone is shared by several analogs, substitution is not straightforward due to the critical role of the terminal phenoxy groups in determining coordination geometry and the unsubstituted amide nitrogens in controlling deprotonation-dependent metal binding [1]. In the archetypal case of technetium-99m complexation, the compound's specific N₂O₂ donor set yields a defined square-pyramidal geometry upon quadruple deprotonation, a stoichiometric and structural requirement that directly impacts radiochemical purity and biodistribution [2]. Simple replacement with a butyl-substituted analog (e.g., CAS 494830-67-0) or a phenylenediamine-bridged variant (e.g., CAS 97866-94-9) alters steric bulk and hydrogen-bonding capacity, which can modulate solubility and metal selectivity profiles [3]. Thus, without explicit comparative performance data in the target application, generic interchange introduces batch-to-batch variability in complexation efficiency.

Quantitative Evidence Guide for Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy- (89806-94-0): Comparative Chelation Performance Data


Defined Oxotechnetium(V) Crystallographic Metrics Confirm Tetradentate N₂O₂ Coordination Geometry

The reaction of [(n-C₄H₉)₄N][TcOCl₄] with H₄epa yielded the complex [(n-C₄H₉)₄N][TcO(epa)], whose X-ray structure provides this compound's unique donor-atom blueprint [1]. The oxotechnetium(V) core adopts a distorted square-pyramidal geometry (τ index calculable from angles) with the oxo group apical and the basal plane defined by the deprotonated amide nitrogens and phenoxy oxygens of the quadruply deprotonated ligand. This contrasts with N₂S₂ thiolate analogs that form neutral complexes with different lipophilicity and redox properties [2].

Technetium-99m Radiopharmaceuticals Coordination Chemistry X-ray Crystallography

Physicochemical Differentiation: Predicted LogP and Solubility Profile vs. Alkyl-Substituted Analogs

Computed properties reveal an XLogP3-AA of 2.3 for the target compound, indicating moderate lipophilicity [1]. In comparison, the tert-butylphenoxy analog (CAS 494830-67-0) has a significantly higher calculated logP due to the additional alkyl substituents, which would enhance lipid solubility but potentially reduce aqueous formulation compatibility. This difference is critical when selecting a chelator for applications requiring a specific biodistribution or solubility window.

Physicochemical Profiling Lipophilicity Solubility Screening

Hydrogen-Bond Donor/Acceptor Capacity as a Key Selectivity Gate

The target compound possesses 2 hydrogen bond donors (amide NH) and 4 hydrogen bond acceptors (amide C=O and ether O), as computed from its structure [1]. This H-bond capacity is integral to pre-organizing the ligand cavity for oxophilic metals and contrasts with N,N'-ethylenebis(acetylacetone imine) analogs that rely on imine donors with different basicity and no amide NH for secondary interactions. The presence of the amide NH permits pH-dependent deprotonation, which can act as an additional selectivity switch not available in Schiff base ligands.

Molecular Recognition Chelation Selectivity Coordination Chemistry

Best Application Scenarios for Acetamide, N,N'-1,2-ethanediylbis[2-phenoxy- (CAS 89806-94-0) Based on Verified Evidence


Development of Next-Generation ⁹⁹mTc-Labeled Perfusion or Tumor-Targeting Agents

The compound's established ability to form a structurally characterized oxotechnetium(V) complex [1] positions it as a candidate core ligand for designing ⁹⁹mTc radiopharmaceuticals. For procurement, scientists developing a '3+1' or tetradentate chelate approach should prioritize this compound over imine-based ligands (e.g., acac₂en) when a defined square-pyramidal N₂O₂ coordination environment with amide deprotonation is required to tune pharmacokinetics.

Synthesis of Non-Radioactive Rhenium Model Complexes for Preclinical Evaluation

Rhenium(V) complexes are frequently used as non-radioactive surrogates for technetium-99m in drug development. The target compound, having demonstrated clean coordination with Tc(V), is structurally well-suited for synthesizing analogous ReO(epa) complexes for comparative stability and biodistribution studies. Researchers should select this compound when a direct, structurally identical cold standard is needed for HPLC purity analysis and metabolic profiling.

Ligand Screening Libraries for Hard Oxophilic Metal Extraction (e.g., Zr(IV), Hf(IV), or V(V))

The N₂O₂ donor set, comprising neutral ether and anionic amide donors, classifies this ligand as a hard Lewis base [2]. It is therefore appropriate for inclusion in high-throughput screening libraries aimed at selective extraction of hard, early transition metals or actinides (e.g., U(VI), Th(IV)) from acidic media, especially where sulfur-containing ligands (soft bases) show poor selectivity or radiolytic instability.

Crystal Engineering and Metal-Organic Framework (MOF) Linker Design

The compound's central ethylene spacer and terminal phenoxy rings, as detailed in its molecular structure [2], provide a semi-rigid, ditopic linker motif. For materials scientists, this compound is a viable building block for constructing MOFs or coordination polymers with predictable pore geometries, particularly where amide hydrogen bonding contributes to network stability. It should be prioritized over fully aromatic rigid linkers when a degree of conformational flexibility is needed for self-healing or adaptive porosity.

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